
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the methylation of 1H-indole-3-aldehyde derivatives using dimethyl sulfate, followed by reaction with ethyl cyanoacetate and guanidine in the presence of a catalyst such as L-proline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate involves its interaction with various molecular targets and pathways. The indole nucleus can interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many indole derivatives with similar biological activities.
2,3,3-Trimethylindolenine: Another indole derivative used in dye synthesis.
Uniqueness
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate stands out due to its unique structure, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C44H46N4O4S |
|---|---|
Molekulargewicht |
726.9 g/mol |
IUPAC-Name |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium;sulfate |
InChI |
InChI=1S/2C22H23N2.H2O4S/c2*1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h2*5-14,16H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2/b2*14-13+; |
InChI-Schlüssel |
OTDAXDIMRNJAFQ-FZHLCEHXSA-L |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
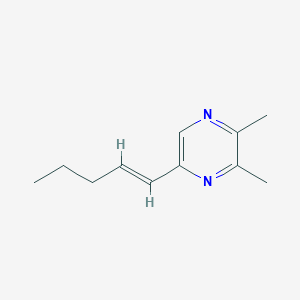
![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)
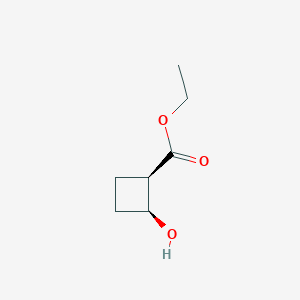
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)
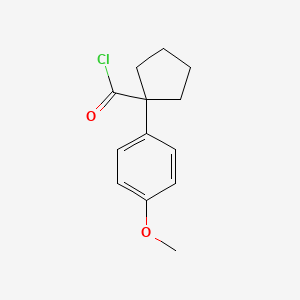
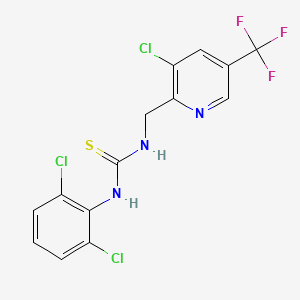
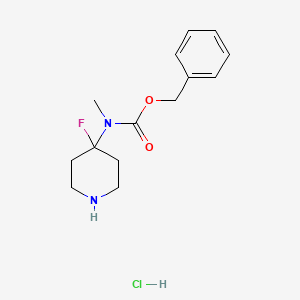
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)


